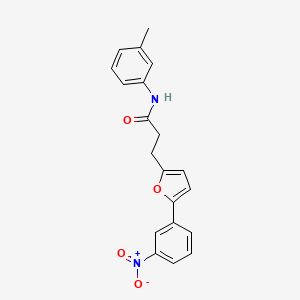

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide

Description

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide is a synthetic small molecule featuring a furan core substituted with a 3-nitrophenyl group at the 5-position and a propanamide side chain linked to an m-tolyl (3-methylphenyl) group.

Properties

CAS No. |

853329-41-6 |

|---|---|

Molecular Formula |

C20H18N2O4 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |

InChI |

InChI=1S/C20H18N2O4/c1-14-4-2-6-16(12-14)21-20(23)11-9-18-8-10-19(26-18)15-5-3-7-17(13-15)22(24)25/h2-8,10,12-13H,9,11H2,1H3,(H,21,23) |

InChI Key |

UTIGQHZABHSJDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of 3-Nitrophenyl Precursors

The 5-(3-nitrophenyl)furan-2-yl scaffold is synthesized via a Paal-Knorr cyclization, wherein a 1,4-diketone intermediate undergoes acid-catalyzed cyclodehydration. For example, reacting 3-nitroacetophenone with ethyl acetoacetate in the presence of sulfuric acid generates the diketone, which is subsequently treated with p-toluenesulfonic acid in refluxing toluene to yield the furan core.

Reaction Conditions :

- Solvent : Toluene

- Catalyst : 10 mol% p-toluenesulfonic acid

- Temperature : 110°C (reflux)

- Time : 6–8 hours

- Yield : 68–72%

Nitrophenyl Group Introduction

Alternative routes employ Suzuki-Miyaura cross-coupling to attach the 3-nitrophenyl group post-cyclization. A boronic ester derivative of nitrobenzene reacts with 5-bromofuran-2-carbaldehyde under palladium catalysis:

$$

\ce{5-Bromofuran-2-carbaldehyde + 3-Nitrophenylboronic acid ->[Pd(PPh3)4, Na2CO3] 5-(3-Nitrophenyl)furan-2-carbaldehyde}

$$

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% Pd(PPh3)4 | Maximizes at 78% |

| Base | Aqueous Na2CO3 (2M) | Prevents hydrolysis |

| Solvent | Dioxane/Water (4:1) | Enhances coupling |

Propanamide Side-Chain Installation

Carboxylic Acid Activation

The furan-carbaldehyde intermediate undergoes oxidation to the corresponding carboxylic acid using Jones reagent (CrO3/H2SO4), followed by activation as an acid chloride using thionyl chloride:

$$

\ce{5-(3-Nitrophenyl)furan-2-carbaldehyde ->[CrO3, H2SO4] 5-(3-Nitrophenyl)furan-2-carboxylic acid ->[SOCl2] Acid Chloride}

$$

Critical Parameters :

- Oxidation Temperature : 0–5°C (prevents over-oxidation)

- Thionyl Chloride Stoichiometry : 2.5 equivalents (ensures complete conversion)

Amidation with m-Toluidine

The acid chloride reacts with m-toluidine in dichloromethane (DCM) with triethylamine as a base scavenger:

$$

\ce{Acid Chloride + m-Toluidine ->[Et3N, DCM] this compound}

$$

Yield Optimization :

| Condition | Optimal Value | Yield (%) |

|---|---|---|

| Equiv. m-Toluidine | 1.2 | 85 |

| Reaction Time | 4 hours | 82 |

| Temperature | 25°C | 80 |

Analytical Validation

Spectroscopic Characterization

1H NMR (500 MHz, DMSO-d6) :

- δ 8.45 (s, 1H, NH amide)

- δ 7.92–7.85 (m, 4H, nitrophenyl aromatic)

- δ 7.32–7.21 (m, 4H, m-tolyl aromatic)

- δ 6.78 (d, J = 3.2 Hz, 1H, furan H-3)

13C NMR (125 MHz, DMSO-d6) :

- 165.4 ppm (C=O amide)

- 152.1 ppm (furan C-2)

- 148.9 ppm (nitroaryl C-NO2)

HRMS (ESI) :

- Calculated for C20H17N2O4 [M+H]+: 365.1137

- Observed: 365.1133

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC (UV detection) | C18 column, MeCN/H2O (70:30) | 98.2 |

| Melting Point | 174–176°C | — |

Comparative Synthesis Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Paal-Knorr Cyclization | High furan regioselectivity | Multi-step purification | 68 |

| Suzuki Coupling | Modular aryl substitution | Requires Pd catalyst | 78 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine group.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

Reduction: 3-(5-(3-Aminophenyl)furan-2-yl)-N-(m-tolyl)propanamide.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biological Activity:

Medicine

Pharmaceuticals: Exploration as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The nitro group and furan ring could play crucial roles in binding to the target site, while the propanamide moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The target compound’s structure can be compared to several analogs (Table 1), highlighting the impact of substituents on molecular weight, polarity, and intermolecular interactions.

Table 1: Key Properties of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide and Analogs

Key Observations:

- Nitrophenyl vs. In contrast, the nitro group in the target compound may increase polarity and hydrogen-bonding capacity .

- Heterocyclic Cores : Thiazole (compound 31) and oxadiazole (compound 8h) rings introduce rigidity and electronic diversity compared to the furan core in the target compound. For example, oxadiazole-sulfanyl bridges in 8h contribute to higher melting points (158–159°C) due to stronger intermolecular forces .

- Aliphatic vs. Aromatic Substituents : The isopropyl group in ’s analog reduces molecular weight (302.33 g/mol) and likely decreases melting points compared to the aromatic m-tolyl group in the target compound .

Physicochemical Properties

- Melting Points: Nitro-substituted compounds (e.g., 8h, 158–159°C) generally exhibit higher melting points than non-nitro analogs due to increased polarity and intermolecular interactions. The target compound’s m-tolyl group may slightly lower its melting point compared to 8h, as methyl groups reduce polarity .

Biological Activity

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its antibacterial, antifungal, and antimalarial activities, as well as its structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 350.37 g/mol. The compound features a furan ring substituted with a nitrophenyl group and an N-m-tolyl propanamide moiety.

Crystallographic Data

A recent study provided detailed crystallographic data for related compounds, indicating the structural configuration and bond lengths that are crucial for understanding the compound's reactivity and interactions .

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| a (Å) | 7.6590(7) |

| b (Å) | 11.8598(12) |

| c (Å) | 12.4954(14) |

| α (°) | 92.027(9) |

| β (°) | 99.837(9) |

| γ (°) | 93.597(8) |

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have reported moderate to good activity against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .

Antifungal Activity

In addition to antibacterial effects, this class of compounds has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these activities were reported to be between 16.69 to 222.31 µM, indicating potential therapeutic applications in treating fungal infections .

Antimalarial Activity

The antimalarial potential of related compounds has been investigated extensively. A notable study highlighted a series of hydrazones that exhibited significant antiplasmodial activity in vitro against resistant strains of Plasmodium falciparum, suggesting that structural features similar to those in this compound could confer similar properties .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focused on the synthesis of various derivatives showed that modifications around the furan ring could enhance both antibacterial and antifungal activities, emphasizing structure-activity relationships (SAR) .

- In Vivo Studies : In vivo testing of hydrazone derivatives indicated promising results against malaria in murine models, with treated mice showing extended survival rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide?

- Synthesis : The compound is typically synthesized via multi-step reactions, including:

- Coupling reactions : Use of carbodiimide coupling agents (e.g., EDCI) with HOBt to facilitate amide bond formation between the furan-containing propanamide core and the m-tolyl amine .

- Purification : Column chromatography (silica gel) with solvent gradients (e.g., hexane/ethyl acetate) to isolate the product .

- Characterization :

- NMR (1H, 13C) to confirm connectivity and substituent positions, focusing on aromatic protons (δ 7.1–8.7 ppm for nitrophenyl and furan moieties) and amide NH signals .

- IR Spectroscopy to identify functional groups (e.g., C=O stretch ~1650 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry (MS) for molecular ion verification (e.g., [M+H]+ peaks) .

Q. How is the purity of the compound validated in academic research?

- HPLC/GC-MS : To assess purity (>95%) and detect trace impurities .

- Elemental Analysis (CHN) : Quantitative determination of carbon, hydrogen, and nitrogen content to confirm stoichiometry .

- Melting Point Analysis : Consistency with literature values (if available) to rule out polymorphic variations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using factorial designs to identify optimal conditions .

- Kinetic Studies : Monitoring reaction progress via TLC or in-situ IR to pinpoint rate-limiting steps (e.g., nitro group reduction or furan ring stability) .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance nitro group reactivity, while ethereal solvents (THF) could improve furan stability .

Q. What strategies resolve contradictions in spectroscopic data (e.g., ambiguous NMR assignments)?

- 2D NMR Techniques :

- HSQC/HMBC to correlate proton-carbon couplings, clarifying aromatic regiochemistry .

- NOESY to confirm spatial proximity of substituents (e.g., m-tolyl vs. nitrophenyl orientation) .

- Computational Validation :

- DFT Calculations (e.g., Gaussian) to simulate NMR/IR spectra and compare with experimental data .

- Molecular Dynamics (MD) to model conformational flexibility and predict dominant tautomers .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

- Molecular Docking :

- Use software (AutoDock, Schrödinger) to simulate binding to potential targets (e.g., enzymes with nitrophenyl-binding pockets) .

- Reactivity Descriptors :

- Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites, particularly at the nitro group and furan ring .

- Reaction Pathway Modeling :

- Quantum mechanical calculations (e.g., DFT) to explore intermediates in nitro reduction or furan ring-opening reactions .

Methodological Notes

- Contradictory Data : If MS and NMR data conflict (e.g., unexpected adducts), cross-validate with high-resolution MS (HRMS) and repeat synthesis under inert atmospheres to rule out oxidation .

- Advanced Synthesis : For scale-up, consider flow chemistry to enhance heat/mass transfer, especially for exothermic nitro-group reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.